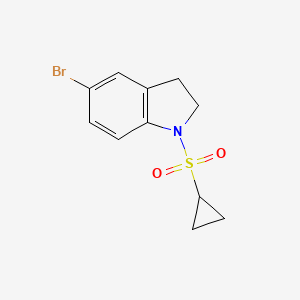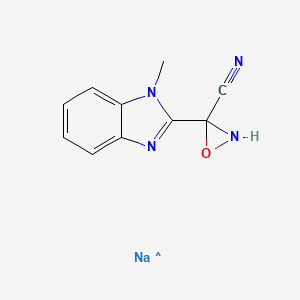![molecular formula C16H22BrNO4 B1415885 Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate CAS No. 2232877-41-5](/img/structure/B1415885.png)
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate
説明
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, also known as ethyl 3-bromo-3-[(t-butoxycarbonyl)amino]propionate, is an organic compound with a molecular formula of C12H17BrNO3. It belongs to the family of brominated aromatic compounds and is used in a variety of scientific applications, such as synthesis, pharmaceuticals, and materials science. This compound is often used as a starting material for the synthesis of other compounds, as well as for the preparation of pharmaceuticals and materials.
科学的研究の応用
Environmental Degradation of Ether Oxygenates
A significant application of ether oxygenates, related to the structural class of Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, is their environmental degradation, particularly in the context of soil and groundwater pollution. The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE have been identified, which can metabolize ETBE aerobically as a carbon and energy source or via cometabolism. The degradation process involves hydroxylation of the ethoxy carbon, leading to the formation of several intermediates. These studies highlight the microbial pathways and the environmental fate of ether oxygenates, shedding light on the potential microbial degradation of related compounds, such as Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, in contaminated environments (Thornton et al., 2020).
Fate of Fuel Oxygenates in Subsurface Environments
The degradation and environmental behavior of fuel oxygenates, closely related to the chemical class of Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, have been reviewed with a focus on methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). These studies discuss the thermodynamics and aerobic degradation pathways of MTBE and TBA, emphasizing the biodegradability under various redox conditions. The research contributes to understanding the fate of similar compounds in subsurface environments, suggesting that site-specific conditions significantly influence the degradation process (Schmidt et al., 2004).
Genotoxicity and Carcinogenic Potential
Investigations into the genotoxicity and carcinogenic potential of chemicals similar to Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, such as 1-ethyl-1-nitrosourea (ENU), offer insights into the molecular mechanisms of mutation and tumor induction. These studies have found ENU to be a potent mutagen, capable of inducing a wide range of mutations across different species, which may parallel the mutagenic and carcinogenic potentials of structurally related compounds (Shibuya & Morimoto, 1993).
特性
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-7-6-8-12(17)9-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMQCYVFWCOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)
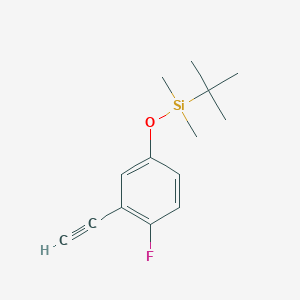
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
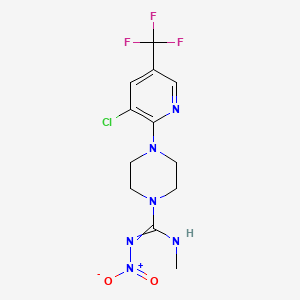
![2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride](/img/structure/B1415810.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)
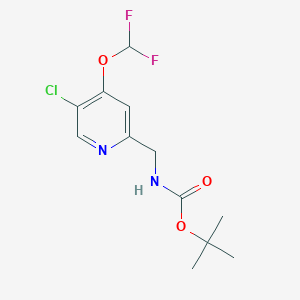
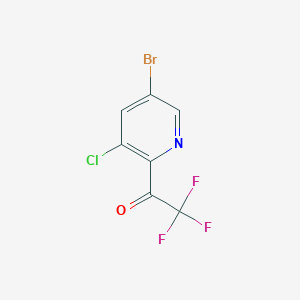

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)
